Product packaging for Azilsartan Mopivabil(Cat. No.:CAS No. 2271428-31-8)

Azilsartan Mopivabil

Cat. No.: B12412449
CAS No.: 2271428-31-8
M. Wt: 676.7 g/mol
InChI Key: UIGUEOKVFZHFSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Theoretical Framework of RAAS Regulation and Dysregulation in Disease Pathogenesis

The RAAS cascade is initiated by the release of renin from the kidneys in response to stimuli such as low blood pressure or reduced sodium chloride delivery to the distal tubule. researchgate.net Renin then cleaves angiotensinogen, a protein produced by the liver, to form angiotensin I. researchgate.net Angiotensin-converting enzyme (ACE), found primarily in the lungs, subsequently converts angiotensin I into the biologically active octapeptide, angiotensin II. researchgate.net

Angiotensin II exerts its effects by binding to specific receptors, most notably the angiotensin II type 1 (AT1) and type 2 (AT2) receptors. immune-system-research.com The AT1 receptor mediates most of the known pathophysiological effects of angiotensin II, including vasoconstriction, aldosterone (B195564) secretion from the adrenal cortex, sodium and water retention by the kidneys, and stimulation of the sympathetic nervous system. researchgate.netimmune-system-research.com Chronic activation or dysregulation of the RAAS is a key contributor to the pathogenesis of numerous cardiovascular and renal diseases, including hypertension, heart failure, and diabetic nephropathy. mdpi.comresearchgate.net This dysregulation leads to sustained increases in blood pressure, end-organ damage, and fibrosis. mdpi.com

Historical Perspective of Angiotensin II Receptor Blockers (ARBs) within Pharmaceutical Discovery

The understanding of the RAAS's role in disease spurred the development of drugs to inhibit its activity. mdpi.com The first class of drugs to target this system were the ACE inhibitors. wikipedia.org However, their non-specific action, which also affects other substrates like bradykinin, led to the exploration of more targeted therapies. nih.gov

The 1970s saw the development of the first angiotensin II antagonist, saralasin, a peptide analogue of angiotensin II. wikipedia.org While a crucial proof-of-concept, its peptide nature limited its therapeutic utility. The breakthrough in non-peptide AT1 receptor antagonists came with the discovery of losartan (B1675146) in the late 1980s, which was approved for clinical use in 1995. wikipedia.orgnih.gov This marked the dawn of the "sartan" era and a new class of antihypertensive agents known as Angiotensin II Receptor Blockers (ARBs). wikipedia.org Since losartan, several other ARBs have been developed, each with distinct pharmacological properties. wikipedia.org

Positioning of Azilsartan (B1666440) within the Angiotensin II Type 1 (AT1) Receptor Blocker Class: A Research Perspective

Azilsartan is a potent and selective AT1 receptor blocker. immune-system-research.com From a research perspective, its unique chemical structure, featuring a 5-oxo-1,2,4-oxadiazole ring, is thought to contribute to its distinct pharmacological properties. nih.govnih.gov Research indicates that azilsartan exhibits a very high affinity for and slow dissociation from the AT1 receptor. researchgate.netfaiusr.com This tight binding and prolonged receptor occupancy are key areas of investigation, suggesting a more persistent and stable blockade of angiotensin II's effects compared to some earlier ARBs. researchgate.net

Furthermore, some studies suggest that azilsartan may possess inverse agonist properties, meaning it can reduce the basal activity of the AT1 receptor even in the absence of angiotensin II. faiusr.comnih.gov This characteristic is a subject of ongoing research to understand its potential clinical implications beyond simple receptor antagonism. nih.gov

Rationale for Continued Research into Novel AT1 Receptor Antagonists like Azilsartan

Despite the availability of several ARBs, the quest for novel AT1 receptor antagonists with improved pharmacological profiles continues. The rationale for this ongoing research is multifaceted. A primary goal is to develop agents with greater potency and a longer duration of action, which may translate to more consistent 24-hour blood pressure control. nih.gov

Moreover, research is increasingly focused on the pleiotropic effects of ARBs, which are effects that go beyond blood pressure reduction. researchgate.net These may include anti-inflammatory, anti-fibrotic, and metabolic benefits. researchgate.net Azilsartan, for instance, has been investigated for its potential to improve insulin (B600854) sensitivity and its effects on adipogenesis, independent of its blood pressure-lowering action. immune-system-research.comresearchgate.netresearchgate.net The development of new ARBs like azilsartan is driven by the aim to not only manage hypertension more effectively but also to provide additional end-organ protection and address the broader cardiometabolic risks associated with RAAS dysregulation. researchgate.netfaiusr.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H36N4O8 B12412449 Azilsartan Mopivabil CAS No. 2271428-31-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2271428-31-8

Molecular Formula

C38H36N4O8

Molecular Weight

676.7 g/mol

IUPAC Name

[4-(2,2-dimethylpropanoyloxy)-3-methoxyphenyl]methyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

InChI

InChI=1S/C38H36N4O8/c1-6-47-36-39-29-13-9-12-28(34(43)48-22-24-16-19-30(31(20-24)46-5)49-35(44)38(2,3)4)32(29)42(36)21-23-14-17-25(18-15-23)26-10-7-8-11-27(26)33-40-37(45)50-41-33/h7-20H,6,21-22H2,1-5H3,(H,40,41,45)

InChI Key

UIGUEOKVFZHFSB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC6=CC(=C(C=C6)OC(=O)C(C)(C)C)OC

Origin of Product

United States

Advanced Chemical Synthesis and Derivatization of Azilsartan and Its Precursors

Retrosynthetic Analysis of Azilsartan (B1666440) and Azilsartan Medoxomil

Retrosynthetic analysis provides a logical framework for deconstructing complex molecules to identify potential synthetic pathways. For Azilsartan medoxomil, the analysis begins with the prodrug itself, identifying the ester linkage as a primary point for disconnection.

Key Disconnections in the Retrosynthesis of Azilsartan Medoxomil:

Prodrug Ester Linkage: The first disconnection simplifies Azilsartan medoxomil (I) into its active form, Azilsartan (II), and the medoxomil promoiety, specifically 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (B196221) (III). This step points to a late-stage esterification in the forward synthesis.

Benzimidazole (B57391) N-Alkylation: Azilsartan (II) features a substituted benzyl (B1604629) group attached to a nitrogen atom of the benzimidazole ring. A carbon-nitrogen (C-N) bond disconnection reveals two key fragments: the 2-ethoxy-1H-benzimidazole-7-carboxylic acid core (IV) and a substituted biphenylmethyl bromide (V). This suggests an N-alkylation reaction as a crucial step.

Benzimidazole Core: The benzimidazole ring itself can be retrosynthetically cleaved. This typically involves a disconnection of the two C-N bonds, leading back to an o-phenylenediamine (B120857) precursor and a carboxylic acid equivalent, such as an orthoester, for the 2-ethoxy group.

Oxadiazole Ring: The 5-oxo-4,5-dihydro-1,2,4-oxadiazole ring on the biphenyl (B1667301) moiety (V) is disconnected. This heterocycle is commonly formed from an N-hydroxyamidino (amidoxime) intermediate (VI), which in turn is derived from a nitrile precursor, 2'-(cyanobiphenyl)-4-ylmethyl bromide (VII). This indicates a pathway involving nitrile conversion to an amidoxime (B1450833) followed by cyclization.

This analysis outlines a convergent synthetic strategy where the benzimidazole core and the functionalized biphenyl moiety are synthesized separately before being coupled.

Novel Synthetic Methodologies for the Azilsartan Core Benzimidazole and Oxadiazole Moieties

The synthesis of Azilsartan relies on the efficient construction of its two core heterocyclic systems: the benzimidazole and the oxadiazole rings.

Strategies for Nitrile Derivative Cyclization to the Oxadiazole Ring

The formation of the 5-oxo-4,5-dihydro-1,2,4-oxadiazole ring is a critical transformation in the synthesis of Azilsartan. The common starting material for this moiety is a cyanobiphenyl derivative. google.com The synthesis proceeds through a multi-step sequence:

Amidoxime Formation: The nitrile group of a precursor like methyl 1-[(2´-cyanobiphenyl-4-yl)methyl]-2-ethoxybenzimidazole-7-carboxylate is reacted with hydroxylamine (B1172632) or its salt in the presence of a base. google.comgoogle.com This reaction converts the cyano group (-C≡N) into an N-hydroxyamidino group (-C(=NOH)NH2), forming the key amidoxime intermediate. derpharmachemica.comsci-hub.se

Cyclization: The amidoxime intermediate is then cyclized to form the 1,2,4-oxadiazol-5-one ring. Various reagents, often referred to as phosgene (B1210022) equivalents, can be used for this step. sci-hub.se A widely used method involves reaction with an acylating agent like ethyl chloroformate in the presence of a base. derpharmachemica.comgoogle.com This initially forms an O-acylated amidoxime, which then undergoes intramolecular cyclization with the elimination of ethanol (B145695) to yield the desired heterocyclic ring. google.com Alternative cyclizing agents include dialkyl carbonates. sci-hub.se

An improved, one-pot process for this conversion has been developed, enhancing efficiency and purity. google.com The method described in some literature is noted for being highly efficient (90% yield) and for providing excellent control over impurities (99.93% HPLC purity). researchgate.net

Step Reactants Key Reagents/Conditions Intermediate/Product Reference
Amidoxime FormationMethyl 1-[(2´-cyanobiphenyl-4-yl)methyl]-2-ethoxybenzimidazole -7-carboxylateHydroxylamine hydrochloride, Base (e.g., Sodium Bicarbonate), DMSOMethyl 2-ethoxy [[2´-(hydroxyamidino) biphenyl-4-yl] methyl]-1H- benzimidazole-7-carboxylate google.comderpharmachemica.com
CyclizationAmidoxime IntermediateEthyl chloroformate, TriethylamineMethyl 1-[[2´-(4,5-dihydro-5-oxo-4H-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate (Azilsartan Methyl Ester) derpharmachemica.comgoogle.com

Optimization of Alkylation and Hydrolysis Steps in Azilsartan Synthesis

Hydrolysis: The final step in the synthesis of Azilsartan is the hydrolysis of the methyl or ethyl ester to the free carboxylic acid. This saponification is typically carried out using an aqueous base such as sodium hydroxide (B78521) or lithium hydroxide in a solvent like methanol (B129727) or ethanol. derpharmachemica.comgoogle.com Optimization focuses on achieving complete hydrolysis without degrading other functional groups in the molecule. Reaction conditions such as temperature and reaction time are carefully controlled to ensure high yields and purity. For instance, reacting Azilsartan methyl ester with a 5% sodium hydroxide solution at 60-65°C for about an hour, followed by acidification, has been reported to yield the final product with high purity (99.6% by HPLC). google.com

Reaction Substrate Reagents/Conditions Product Reported Yield/Purity Reference
HydrolysisAzilsartan Methyl Ester5% NaOH (aq), 60-65°C, 1hAzilsartan96.8% Yield, 99.6% Purity (HPLC) google.com
HydrolysisAzilsartan Methyl Ester8% NaOH (aq), 50-55°C, 1.5hAzilsartan90.4% Yield, 99.5% Purity (HPLC) google.com

Prodrug Design and Synthesis: The Case of Azilsartan Medoxomil

The conversion of a pharmacologically active compound into a prodrug is a common strategy to overcome undesirable properties, such as poor bioavailability. nih.gov Azilsartan medoxomil is a classic example of this approach. derpharmachemica.comresearchgate.net

Chemical Rationale for Medoxomil Esterification and its Cleavage

Rationale for Esterification: Azilsartan, the active drug, contains a carboxylic acid group. While essential for its therapeutic activity (binding to the angiotensin II receptor), this polar group can limit the drug's ability to cross cell membranes in the gastrointestinal tract, leading to poor oral absorption. The medoxomil promoiety is appended to mask this carboxylic acid via an ester linkage. nih.gov This ester, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester, increases the lipophilicity of the molecule, thereby enhancing its absorption after oral administration. nih.govnih.gov

Cleavage Mechanism: Once absorbed, the prodrug must be converted to the active form. Azilsartan medoxomil is designed for rapid and efficient cleavage in the body. nih.gov The ester bond is hydrolyzed by ubiquitous esterase enzymes present in the gastrointestinal tract, blood, and other tissues to release the active Azilsartan molecule and the inactive medoxomil promoiety. derpharmachemica.comnih.gov This rapid conversion ensures that the active drug is available to exert its therapeutic effect. nih.gov The hydrolysis of ester prodrugs is a critical factor influencing their bioavailability. nih.gov

Stereochemical Control and Purity in Prodrug Synthesis

Purity: Achieving high purity is paramount in the synthesis of any active pharmaceutical ingredient (API), including prodrugs. The synthesis of Azilsartan medoxomil involves several steps where impurities can be introduced or formed. researchgate.net These process-related impurities must be identified, characterized, and controlled to levels stipulated by regulatory agencies. derpharmachemica.com For example, impurities such as "desethyl azilsartan" have been identified. google.com

The final esterification step to produce Azilsartan medoxomil involves reacting Azilsartan with a reactive form of the medoxomil side-chain, such as 4-chloromethyl-5-methyl-1,3-dioxol-2-one or 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one, often in the presence of a base like potassium carbonate and a coupling agent. google.comgoogle.com The purification of the final product is critical to remove unreacted starting materials, reagents, and any side products to ensure the final API meets the required purity specifications, often exceeding 99.5%. researchgate.net

Investigation of Process Impurities and Their Control in Azilsartan Manufacturing

The manufacturing of Azilsartan, an angiotensin II receptor blocker, involves a multi-step chemical synthesis process where the formation of impurities is a critical concern. derpharmachemica.comdaicelpharmastandards.com The presence of these process-related impurities, even in trace amounts, can impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). derpharmachemica.comusp.org Therefore, rigorous investigation, identification, and control of such impurities are mandated by regulatory bodies like the International Council for Harmonisation (ICH). derpharmachemica.comfda.gov

The synthesis of Azilsartan and its prodrug, Azilsartan medoxomil, can introduce various impurities stemming from starting materials, intermediates, by-products of side reactions, and degradation products. daicelpharmastandards.com Research efforts have focused on identifying the structures of these impurities, understanding their formation pathways, and developing robust control strategies to ensure the purity of the final product. researchgate.netnih.gov

A comprehensive study of the Azilsartan synthesis process has led to the identification and characterization of numerous potential impurities. nih.gov These impurities can arise at different stages of the synthesis, including the formation of key intermediates like amidoxime methyl ester and azilsartan methyl ester. researchgate.net For instance, the cyclization of amidoxime methyl ester to form the oxadiazole ring of Azilsartan is a critical step where by-products can be generated. researchgate.net

The development of sophisticated analytical methods is crucial for the detection and quantification of these impurities. usp.orgnih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques employed for impurity profiling in Azilsartan. nih.govresearchgate.netgoogle.com Validated chromatographic methods have been established to separate and quantify a wide range of potential process-related impurities, ensuring that the final product meets the stringent specifications set by pharmacopoeias and regulatory authorities. nih.govoup.com These methods are validated for specificity, precision, accuracy, and sensitivity, with limits of quantification (LOQ) typically in the nanogram range. nih.gov

Below are tables detailing some of the known process-related impurities identified during the manufacturing of Azilsartan and its intermediates.

Table 1: Process-Related Impurities in Azilsartan Synthesis
Impurity NameCommon Stage of FormationNotes
Desethyl Azilsartan Methyl EsterFormation of Azilsartan Methyl EsterAn impurity formed during the synthesis of a key intermediate. researchgate.net
1-((2'-Carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acidFrom incomplete reaction or side reaction of the cyano group.A common process impurity.
Methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylateStarting material or intermediate.A key intermediate that can be carried over as an impurity.
Azilsartan N-medoxomilEsterification of AzilsartanAn impurity formed during the synthesis of the prodrug Azilsartan medoxomil. researchgate.net
Azilsartan DimedoxomilEsterification of AzilsartanA di-substituted impurity formed during the synthesis of the prodrug Azilsartan medoxomil. researchgate.net
Methoxy (B1213986) Analogue of Azilsartan MedoxomilFrom impurities in starting materials or reagents.An analogue where an ethoxy group is replaced by a methoxy group. researchgate.net
Table 2: Control Strategies for Impurities in Azilsartan Manufacturing
Control Point/StrategyTarget ImpuritiesMethod/Rationale
Purification of Azilsartan Methyl EsterVarious upstream impuritiesIsolation as a DBU salt to significantly reduce impurity carry-over into the final API. researchgate.net
Control of Cyclization ConditionsBy-products from oxadiazole ring formationOptimization of reagents (e.g., using carbonyldiimidazole) and reaction conditions (solvent, temperature) to minimize side reactions. researchgate.net
Use of High-Purity Starting MaterialsAll potential impuritiesEnsuring the quality of raw materials to prevent the introduction of impurities at the beginning of the synthesis. daicelpharmastandards.com
In-Process Controls and MonitoringProcess-related impuritiesRegular analysis of reaction mixtures using techniques like HPLC to monitor the formation of impurities and ensure the reaction is proceeding as expected. nih.gov
Final Crystallization of APIFinal stage impuritiesPurification of the final Azilsartan or Azilsartan medoxomil to remove any remaining impurities. researchgate.net

Forced degradation studies are also conducted to understand the degradation pathways of Azilsartan under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). oup.comnih.gov These studies help in identifying potential degradation products that might also appear as process impurities if the manufacturing conditions are not well-controlled. nih.gov The characterization of these impurities is performed using advanced analytical techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. derpharmachemica.comnih.gov This detailed structural elucidation is essential for understanding their potential impact and for the synthesis of reference standards required for analytical method validation. derpharmachemica.comsynthinkchemicals.com

Molecular Pharmacology and At1 Receptor Interaction Dynamics of Azilsartan

Quantitative Analysis of Azilsartan's Binding Affinity and Selectivity for the AT1 Receptor

Azilsartan (B1666440) is characterized by its high affinity and selectivity for the AT1 receptor. tandfonline.comfrontiersin.org It demonstrates a more than 10,000-fold greater affinity for the AT1 receptor compared to the AT2 receptor. drugbank.comtandfonline.comnih.gov This pronounced selectivity ensures that its therapeutic actions are precisely targeted to block the primary receptor responsible for the vasoconstrictive and aldosterone-secreting effects of angiotensin II. drugbank.comnih.govfrontiersin.org

Methodologies for In Vitro Receptor Binding Assays

The binding affinity of azilsartan to the AT1 receptor is determined through in vitro receptor binding assays. A common method involves using cell membranes, often from Chinese Hamster Ovary (CHO) cells or COS-7 cells, that are engineered to express high levels of the human AT1 receptor. clinisciences.comselleckchem.compsu.edu These membrane preparations are incubated with a radiolabeled form of an angiotensin II analog, such as [¹²⁵I]-Sar¹,Ile⁸-AII, which binds to the AT1 receptors. clinisciences.comselleckchem.compsu.edu

To determine the binding affinity of azilsartan, various concentrations of the compound are added to the mixture. clinisciences.comselleckchem.com Azilsartan competes with the radioligand for binding to the AT1 receptor. The concentration of azilsartan that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. psu.edu This value is a measure of the drug's potency in binding to the receptor. clinisciences.com The assays are typically conducted in a buffer solution at a physiological pH and temperature to mimic in vivo conditions. selleckchem.compsu.eduahajournals.org After incubation, the bound and free radioligand are separated, often by filtration, and the radioactivity of the bound portion is measured to calculate the degree of inhibition. ahajournals.orgsigmaaldrich.com

Comparative Binding Kinetics with Other AT1 Receptor Blockers

Studies comparing azilsartan with other ARBs have consistently highlighted its potent binding affinity. In radioligand binding studies, azilsartan exhibits a low nanomolar IC₅₀ value, indicating its high affinity for the AT1 receptor. clinisciences.comselleckchem.compsu.edu For instance, one study reported an IC₅₀ of 2.6 nM for azilsartan in inhibiting the binding of a radiolabeled angiotensin II analog to human AT1 receptors. clinisciences.compsu.edu

The following table presents a comparison of the IC₅₀ values for azilsartan and other ARBs, both with and without a washout period. The washout experiment is particularly revealing, as it demonstrates the persistence of the drug's binding to the receptor.

Comparative IC₅₀ Values (nM) of ARBs for Human AT1 Receptors
ARBIC₅₀ (nM) - No WashoutIC₅₀ (nM) - 5-Hour Washout
Azilsartan2.67.4
Olmesartan (B1677269)6.7242.5
Telmisartan5.1191.6
Valsartan44.9>10000
Irbesartan15.8>10000

Data sourced from Ojima et al. psu.edu

As the data indicates, while other ARBs show a significant decrease in their inhibitory effect after the washout period, azilsartan's effect remains potent, highlighting its slow dissociation from the AT1 receptor. psu.edu This "tight binding" characteristic is a key feature of its pharmacological profile. nih.govtaylorandfrancis.com

Dissociation Kinetics of Azilsartan from the AT1 Receptor: Mechanistic Implications

The slow dissociation of azilsartan from the AT1 receptor is a critical factor contributing to its long-lasting pharmacological effect. drugbank.comuscjournal.comfaimallusr.com This persistent binding means that even as plasma concentrations of the drug decrease, a significant number of AT1 receptors remain blocked, leading to a sustained therapeutic effect. tandfonline.com

Washout studies have been instrumental in demonstrating this slow dissociation. faimallusr.com In these experiments, after an initial incubation with the drug, the cells or membranes are washed to remove any unbound drug. The ability of the drug to continue to inhibit radioligand binding or angiotensin II-induced cellular responses is then measured over time. clinisciences.comfaimallusr.com Time-course studies have shown that azilsartan dissociates from AT1 receptors more slowly than other ARBs like olmesartan, telmisartan, and valsartan. nih.govfaimallusr.comnih.gov This slow dissociation contributes to what is described as an "insurmountable" antagonism, meaning that even at high concentrations of angiotensin II, the blockade by azilsartan is difficult to overcome. tandfonline.comnih.govuscjournal.com

Structural Activity Relationship (SAR) Studies of Azilsartan and Analogues at the AT1 Receptor

The unique chemical structure of azilsartan is fundamental to its interaction with the AT1 receptor.

Influence of Specific Functional Groups on Receptor Affinity and Efficacy

A key structural feature of azilsartan that distinguishes it from many other ARBs is the presence of a 5-oxo-1,2,4-oxadiazole ring instead of the more common tetrazole ring. nih.govresearchgate.netnih.gov This specific moiety plays a crucial role in the tight binding of azilsartan to the AT1 receptor. nih.govnih.gov

Studies involving mutagenesis of the AT1 receptor have identified specific amino acid residues that are critical for this interaction. One such residue is Gln²⁵⁷. nih.govnih.gov Molecular docking models suggest that the 5-oxo-1,2,4-oxadiazole ring of azilsartan forms a stronger hydrogen bond with Gln²⁵⁷ compared to the hydrogen bond formed between the tetrazole ring of candesartan (B1668252) and the same residue. nih.govnih.gov This stronger interaction is believed to be a primary reason for azilsartan's tight binding and potent inverse agonist activity. nih.govnih.gov

In addition to the oxadiazole ring, the carboxyl group of azilsartan is also important for its binding to the AT1 receptor. nih.govtaylorandfrancis.com The affinity of an azilsartan analogue lacking this carboxyl group (azilsartan-7H) for the AT1 receptor was found to be significantly lower than that of azilsartan itself. nih.gov

Computational Modeling and Molecular Dynamics Simulations of Azilsartan-AT1 Receptor Complexes

Computational approaches, including molecular docking and molecular dynamics simulations, have provided valuable insights into the interaction between azilsartan and the AT1 receptor at an atomic level. nih.govtaylorandfrancis.complos.org These models have helped to visualize and analyze the binding modes of various ARBs. plos.org

Docking simulations have confirmed the importance of key interactions between azilsartan and specific residues within the AT1 receptor's binding pocket. nih.govplos.org These simulations have shown that the common structure of most ARBs, the biphenyl-tetrazolyl-imidazole scaffold (or its equivalent in azilsartan), interacts with residues such as Lys¹⁹⁹, His²⁵⁶, and Gln²⁵⁷. plos.org Specifically for azilsartan, docking models highlight the interaction between its carboxyl group and Lys¹⁹⁹, and the crucial hydrogen bonding between its 5-oxo-1,2,4-oxadiazole ring and Gln²⁵⁷. nih.govplos.org Some models also suggest a potential interaction between the oxadiazole ring and Arg¹⁶⁷. taylorandfrancis.com

These computational studies, in conjunction with experimental data from binding assays and SAR studies, provide a comprehensive understanding of the molecular basis for azilsartan's high affinity and slow dissociation from the AT1 receptor, which are hallmarks of its pharmacological profile. nih.govtaylorandfrancis.complos.org

Intracellular Signal Transduction and Mechanistic Research of Azilsartan

Azilsartan's Modulation of G-Protein Coupled Receptor (GPCR) Signaling Pathways (e.g., Gq, Gi, Gs)

Azilsartan (B1666440) is a potent antagonist of the angiotensin II type 1 (AT1) receptor, which is a member of the G-protein coupled receptor (GPCR) superfamily. glpbio.comnih.gov The primary mechanism of action for azilsartan involves blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting its downstream signaling. nih.govtandfonline.com The AT1 receptor predominantly couples to the Gq/11 family of G-proteins. mdpi.com Activation of the Gq/11 pathway by angiotensin II leads to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to various physiological responses. nih.govnih.gov

While the primary effect of azilsartan is the blockade of Gq-mediated signaling, the complexity of GPCR signaling allows for interactions with other pathways. GPCRs can couple to multiple G-protein subtypes, including Gi and Gs, which inhibit or stimulate adenylyl cyclase, respectively. nih.gov Research on the specifics of azilsartan's influence on Gi or Gs pathways is less defined than its effects on Gq. However, the intricate network of GPCR signaling suggests that the blockade of one pathway can indirectly influence others. Furthermore, some angiotensin receptor blockers (ARBs) have been noted to exhibit inverse agonism, meaning they can reduce the basal, ligand-independent activity of the receptor. nih.govnih.gov This property could also contribute to the modulation of various G-protein signaling cascades.

Beta-Arrestin Recruitment and Biased Agonism/Antagonism Studies in Azilsartan Action

Beyond G-protein-mediated signaling, GPCRs can also signal through β-arrestins. nih.gov Upon receptor activation, β-arrestins are recruited to the receptor, a process that was initially understood to primarily mediate receptor desensitization and internalization. nih.gov However, it is now established that β-arrestins can also act as signal transducers, initiating G-protein-independent signaling pathways. nih.govnih.gov

The concept of "biased agonism" or "functional selectivity" has emerged, where a ligand can preferentially activate either G-protein-dependent or β-arrestin-dependent signaling pathways. nih.govoup.com This offers the potential for developing drugs with more specific therapeutic effects. nih.gov In the context of the AT1 receptor, angiotensin II is considered an unbiased agonist, activating both Gq and β-arrestin pathways. oup.com

Studies have begun to explore the role of biased antagonism in the action of ARBs like azilsartan. Research has shown that in a heterodimer of the AT1 receptor and the prostaglandin (B15479496) F2α receptor, azilsartan can allosterically inhibit the recruitment of β-arrestin 2 induced by prostaglandin F2α. frontiersin.orgfrontiersin.org This suggests a level of biased antagonism. The development of β-arrestin-biased AT1 receptor ligands is an active area of research, with the potential to offer enhanced therapeutic benefits for cardiovascular diseases. nih.govmdpi.com

Research on Azilsartan's Influence on Intracellular Second Messengers and Kinase Cascades (e.g., MAPK, NF-κB, STAT3, JNK, ERK1/2, p38) in Preclinical Models

Preclinical studies have demonstrated that azilsartan influences a variety of intracellular second messengers and kinase cascades, contributing to its pharmacological effects beyond simple receptor blockade.

Modulation of Pro-inflammatory Signaling Pathways

Azilsartan has been shown to exert anti-inflammatory effects by modulating key signaling pathways. In a model of renal ischemia-reperfusion injury, azilsartan treatment attenuated inflammation by targeting the HMGB1/NF-κB/p38/ERK/JNK signaling pathway. nih.gov It was found to decrease the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, while increasing the anti-inflammatory cytokine IL-10. nih.govresearchgate.net This was associated with a reduction in the phosphorylation of p38, ERK1/2, and JNK proteins. nih.govresearchgate.net

Furthermore, in lipopolysaccharide (LPS)-stimulated macrophages, azilsartan was shown to inhibit the TLR2/MyD88/NF-κB signaling pathway in a dose-dependent manner, leading to reduced production of inflammatory mediators. acs.org Studies have also indicated that azilsartan can inhibit the NF-κB/IL-6/JAK2/STAT3 signaling pathway in breast cancer cells. researchgate.net

Effects on Cell Proliferation and Apoptotic Pathways in Research Models

Azilsartan has demonstrated effects on cell proliferation and apoptosis in various research models. It has been found to potently inhibit vascular cell proliferation, even in cells lacking AT1 receptors, suggesting a receptor-independent mechanism. researchgate.netnih.gov In vascular smooth muscle cells, azilsartan, but not valsartan, blocked angiotensin II-induced activation of mitogen-activated protein kinase (MAPK) even after the drug was washed out, indicating a persistent inhibitory effect. nih.govnih.gov

In the context of cancer cell lines, azilsartan has been shown to induce apoptosis. In hepatocellular carcinoma (HepG2) cells, azilsartan induced apoptosis through a mechanism involving reactive oxygen species (ROS) formation, cytochrome C release, and the modulation of Bax and Bcl-2 expression. longdom.orgexcli.de Similarly, in breast cancer cell lines, azilsartan increased the expression of pro-apoptotic factors like cleaved caspase-3 and Bax, while decreasing the anti-apoptotic factor Bcl-2. researchgate.net In a model of renal ischemia-reperfusion injury, azilsartan treatment down-regulated the expression of p53 and Bax and suppressed caspase-3 activity, indicating an anti-apoptotic effect in that context. nih.gov

Receptor-Independent (Pleiotropic) Pharmacological Actions of Azilsartan in Preclinical Settings

Preclinical evidence suggests that azilsartan possesses pleiotropic effects that are independent of its AT1 receptor blockade. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net These actions may contribute to its beneficial effects on cardiometabolic diseases. tandfonline.comresearchgate.net

Investigation of Effects on PPARα/δ Expression and Adipogenesis in Cell Models

In cultured 3T3-L1 preadipocytes, azilsartan has been shown to enhance adipogenesis. researchgate.netnih.gov This effect was accompanied by an increased expression of genes encoding for peroxisome proliferator-activated receptor-alpha (PPARα) and peroxisome proliferator-activated receptor-delta (PPARδ). researchgate.netnih.govfaimallusr.com Notably, these effects on adipocyte differentiation and gene expression were observed at concentrations where azilsartan did not directly activate PPARs in cell-based transactivation assays, suggesting an indirect mechanism of action. nih.govfaimallusr.com Compared to valsartan, azilsartan demonstrated a greater effect on the expression of these PPAR isoforms as well as adipokines like leptin, adipsin, and adiponectin. researchgate.netnih.govfaimallusr.com While some research has looked into azilsartan's effect on PPARγ gene expression in adipocytes, the findings suggest no direct effect, although it did increase the mRNA levels of some downstream target genes. calstate.educalstate.edu

Table 1: Summary of Azilsartan's Effects on Intracellular Signaling Pathways in Preclinical Models

Signaling Pathway/ProcessModel SystemObserved Effect of AzilsartanReference(s)
Pro-inflammatory Signaling
HMGB1/NF-κB/p38/ERK/JNKRat renal ischemia-reperfusionAttenuation of the pathway, decreased phosphorylation of p38, ERK1/2, JNK nih.govresearchgate.net
TLR2/MyD88/NF-κBLPS-stimulated macrophagesInhibition of the pathway acs.org
NF-κB/IL-6/JAK2/STAT3Breast cancer cellsInhibition of the pathway researchgate.net
Cell Proliferation & Apoptosis
Vascular Cell ProliferationAortic endothelial cellsPotent inhibition nih.gov
MAPK ActivationVascular smooth muscle cellsBlockade of Angiotensin II-induced activation nih.govnih.gov
ApoptosisHepatocellular carcinoma (HepG2) cellsInduction via ROS, cytochrome C release, ↑Bax, ↓Bcl-2 longdom.orgexcli.de
ApoptosisBreast cancer cellsInduction via ↑cleaved caspase-3, ↑Bax, ↓Bcl-2 researchgate.net
ApoptosisRat renal ischemia-reperfusionAttenuation via ↓p53, ↓Bax, ↓caspase-3 activity nih.gov
Receptor-Independent Actions
Adipogenesis3T3-L1 preadipocytesEnhancement researchgate.netnih.gov
PPARα/δ Expression3T3-L1 preadipocytesIncreased expression researchgate.netnih.govfaimallusr.com

Anti-proliferative Effects in Vascular Cells Independent of AT1 Receptor Blockade

Emerging research has identified that azilsartan possesses pleiotropic effects that extend beyond its primary function as an angiotensin II type 1 (AT1) receptor antagonist. researchgate.nettandfonline.com Notably, studies have demonstrated its capacity to inhibit the proliferation of vascular cells through mechanisms that are not dependent on the blockade of the AT1 receptor. nih.govfrontiersin.org

Investigations into the molecular and cellular effects of azilsartan have revealed its potent anti-proliferative action on vascular cells, even in experimental conditions without the addition of angiotensin II. researchgate.netnih.gov In cultured aortic endothelial cells, azilsartan was found to inhibit cell proliferation at concentrations as low as 1 μmol/l. nih.govfaimallusr.com This effect was significantly more pronounced compared to the angiotensin receptor blocker (ARB) valsartan, which exhibited minimal to no anti-proliferative activity at concentrations below 10 μmol/l. researchgate.netfaimallusr.com

Crucially, the anti-proliferative properties of azilsartan have been observed in cell lines that completely lack AT1 receptors, providing direct evidence of a mechanism independent of its classical pathway. researchgate.netfrontiersin.orgfaimallusr.comtandfonline.com This suggests that azilsartan can engage alternative intracellular signaling pathways to exert its effects on vascular cell growth. frontiersin.org One study specifically demonstrated that a 7-day treatment with azilsartan (10 μmol/l) inhibited proliferation to a similar degree in Chinese hamster ovary (CHO) cells genetically engineered to express AT1 receptors and in control CHO cells that lack the receptor. faimallusr.com

Table 1: Effect of Azilsartan on Proliferation in Cells With and Without AT1 Receptors

Cell LineAT1 Receptor StatusTreatment (10 μmol/l)Inhibition of Cell Proliferation (%)
CHO-AT1ExpressedAzilsartan-27.5%
CHO-K1LackingAzilsartan-26.6%
Data sourced from a study on the molecular and cellular effects of azilsartan. faimallusr.com

While the precise signaling cascades are still under investigation, some studies point towards the modulation of mitogen-activated protein kinase (MAPK) signaling, a key pathway in cell proliferation. researchgate.netfrontiersin.org It was observed that azilsartan, but not valsartan, could block the angiotensin II-induced activation of MAPK in vascular smooth muscle cells, with this effect persisting for 4 to 8 hours even after the drug was washed out from the incubation media. researchgate.netnih.govfaimallusr.com This persistent inhibition suggests a strong and lasting interaction with cellular components beyond simple receptor antagonism. frontiersin.org

Furthermore, some preclinical studies have explored a potential connection to peroxisome proliferator-activated receptors (PPARs). In cultured 3T3-L1 preadipocytes, azilsartan was shown to enhance the expression of genes for PPARα and PPARδ more effectively than valsartan. researchgate.netnih.govfaimallusr.com However, it is important to note that in cell-based transactivation assays, azilsartan did not demonstrate direct activation of PPAR isoforms, indicating its influence may be indirect or occur through upstream regulatory pathways. nih.govfaimallusr.com The anti-proliferative effects might also be partially attributable to the inverse agonist properties of azilsartan at the AT1 receptor, a function that can modulate receptor signaling even in the absence of the natural ligand, angiotensin II. frontiersin.orgdovepress.com

Preclinical Pharmacodynamic Studies and Mechanistic Insights of Azilsartan

In Vitro and Ex Vivo Organ Bath Studies on Azilsartan's Vascular Smooth Muscle Relaxation Mechanisms

The contraction and relaxation of vascular smooth muscle cells (VSMCs) are primary determinants of blood vessel diameter and, consequently, blood pressure. genome.jp Contraction is initiated by an increase in intracellular calcium, which activates the calmodulin-myosin light chain kinase (MLCK) pathway, leading to the phosphorylation of the myosin light chain (MLC) and subsequent muscle contraction. cvphysiology.com Relaxation occurs through the reduction of intracellular calcium and the dephosphorylation of MLC by myosin light chain phosphatase (MLCP). cvphysiology.com

In vitro and ex vivo organ bath studies are crucial for elucidating the direct effects of pharmacological agents on vascular tone. reprocell.comscireq.com These studies typically involve isolating arterial segments, such as the aorta or mesenteric arteries, and mounting them in a temperature-controlled chamber containing a physiological salt solution. reprocell.comnih.gov The contractile and relaxant responses of the tissue to various stimuli can then be measured.

Azilsartan's mechanism of action involves selectively blocking the binding of angiotensin II to the AT1 receptor in tissues like vascular smooth muscle. tandfonline.comeuropa.eu This blockade prevents angiotensin II-induced vasoconstriction. frontiersin.org Studies have shown that azilsartan (B1666440) inhibits vasoconstriction induced by angiotensin II but not by other agents like potassium chloride, norepinephrine, or prostaglandin (B15479496) F2a, demonstrating its high selectivity for the AT1 receptor. frontiersin.org Furthermore, azilsartan exhibits inverse agonism against AT1 receptors, which may contribute to its organ-protective effects beyond simple receptor blockade. frontiersin.org In studies using isolated mouse olfactory arteries, the vessels constricted in response to various vasoconstrictors and dilated in response to vasodilatory agents, providing a model to study direct vascular effects. nih.gov

Animal Models for Investigating Azilsartan's Hemodynamic Effects and RAAS Modulation

Animal models are indispensable for studying the integrated physiological effects of antihypertensive drugs in vivo.

Spontaneously hypertensive rats (SHRs) are a widely used genetic model of essential hypertension. Studies in SHRs have demonstrated that azilsartan medoxomil effectively reduces blood pressure. caymanchem.comnih.gov When compared to other ARBs like olmesartan (B1677269) medoxomil and candesartan (B1668252), azilsartan has shown more potent and sustained antihypertensive effects. nih.govscience.gov For instance, in a two-week study in SHRs, azilsartan medoxomil exhibited more stable blood pressure-lowering effects than olmesartan medoxomil. science.gov Furthermore, azilsartan was found to suppress the elevation of blood pressure from the rest-to-active phase more effectively than candesartan in SHRs, suggesting a potential advantage in controlling early morning hypertension. nih.gov

In renal hypertensive dog models, which mimic hypertension driven by renal artery stenosis, azilsartan medoxomil also demonstrated potent and persistent blood pressure reduction, proving more effective than olmesartan medoxomil at lower doses. science.govresearchgate.net

The RAAS is a critical regulator of blood pressure. Blockade of the AT1 receptor by ARBs like azilsartan disrupts the negative feedback loop of angiotensin II on renin secretion. europa.eu This typically leads to a compensatory increase in plasma renin activity and circulating levels of angiotensin II. europa.eueuropa.eu However, despite these increases, the antihypertensive effect of azilsartan remains potent. europa.eueuropa.eu

In rats and dogs, administration of azilsartan resulted in increased plasma renin activity. europa.eu A study comparing azilsartan and olmesartan in patients after cardiac surgery found that olmesartan led to significantly lower levels of angiotensin II and aldosterone (B195564) compared to azilsartan, while there was no significant difference in plasma renin activity between the two groups after 12 months. nih.gov Another study noted that in angiotensin II-infused rats, co-treatment with azilsartan prevented the growth-promoting effect of angiotensin II on the heart. oup.com It has also been observed that unlike ACE inhibitors, ARBs lead to increased angiotensin II levels, which can then activate AT2 receptors, potentially contributing to beneficial effects. oup.com

Research into Azilsartan's Effects on Endothelial Function and Nitric Oxide Pathways in Preclinical Models

The endothelium plays a vital role in regulating vascular tone, primarily through the production of nitric oxide (NO), a potent vasodilator. Endothelial dysfunction, characterized by impaired NO bioavailability, is a key feature of many cardiovascular diseases.

Preclinical studies indicate that azilsartan can improve endothelial function. In diabetic mice, azilsartan treatment improved endothelium-dependent vascular relaxation more effectively than candesartan cilexetil. nih.gov This improvement was associated with the restoration of the phosphorylation ratio of endothelial nitric oxide synthase (eNOS), a key enzyme in NO production. nih.gov Specifically, azilsartan effectively restored the impaired Ser1177/Thr495 phosphorylation ratio of eNOS. nih.gov Furthermore, azilsartan has been shown to ameliorate endothelial dysfunction induced by oxidized LDL by reversing the downregulation of eNOS and the reduced production of NO. researchgate.netnih.gov This effect appears to be mediated by increasing the expression of the transcription factor KLF2. researchgate.netnih.gov In rats with metabolic syndrome, azilsartan restored vascular reactivity by improving endothelium-mediated mechanisms. nih.gov However, one study in angiotensin II-infused rats found no significant differences in urinary nitrate/nitrite levels (an index of NO production) between treatment groups. oup.com

Investigation of Azilsartan's Anti-inflammatory and Anti-fibrotic Mechanisms in Animal Models of Organ Damage

Chronic inflammation and fibrosis are key pathological processes in the development of end-organ damage in hypertension and other cardiovascular diseases. Angiotensin II is known to promote inflammation and fibrosis.

Azilsartan has demonstrated significant anti-inflammatory and anti-fibrotic effects in various animal models. In spontaneously hypertensive obese rats (SHROB), a model of cardiometabolic syndrome, azilsartan attenuated the development of left ventricular hypertrophy and reduced cardiac fibrosis. researchgate.netnih.gov In diabetic mice, azilsartan treatment strongly attenuated the expression of inflammatory markers such as monocyte chemotactic protein 1 (MCP-1) and F4/80 in the aortic wall, and TNFα in perivascular fat, to a greater extent than candesartan cilexetil. nih.gov Studies have also shown that azilsartan can reduce inflammation-triggered bone resorption by suppressing TNF-α expression in macrophages. frontiersin.org In models of renal ischemia-reperfusion injury, azilsartan reduced levels of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. nih.govmdpi.com Furthermore, in a rat model of periodontitis, azilsartan increased levels of the anti-inflammatory cytokine IL-10. dovepress.com

Studies on Azilsartan's Renoprotective Mechanisms in Preclinical Kidney Disease Models (e.g., ischemia-reperfusion injury)

The kidneys are a primary target for damage in hypertensive and diabetic states. ARBs are known for their renoprotective effects. tandfonline.com

Preclinical studies have consistently highlighted the renoprotective mechanisms of azilsartan. In Zucker diabetic fatty rats, azilsartan improved glycemic status and reduced kidney damage. dovepress.comtandfonline.com It has also been shown to have more potent antiproteinuric effects in Wistar fatty rats compared to olmesartan medoxomil. tandfonline.comcaymanchem.com In SHROB models, azilsartan demonstrated strong kidney protective effects, evidenced by lower albuminuria and nephrinuria, as well as reduced tubular cast formation and glomerular injury. researchgate.netnih.gov

In models of renal ischemia-reperfusion (I/R) injury, a major cause of acute kidney injury, azilsartan has shown significant protective activity. nih.govjst.go.jpsysrevpharm.org Studies in rats demonstrated that azilsartan pretreatment alleviated I/R-induced histological and biochemical changes. nih.gov It achieved this through its antioxidant, anti-inflammatory, and anti-apoptotic effects. nih.govmdpi.com Mechanistically, azilsartan was found to reduce levels of kidney injury molecule-1 (KIM-1), high mobility group box 1 (HMGB1), and caspase-3, while increasing the activity of antioxidant enzymes like glutathione (B108866) peroxidase (GPX) and superoxide (B77818) dismutase (SOD). nih.govmdpi.com It also modulated the HMGB1/NF-κB/p38/ERK1/2/JNK signaling pathways. nih.govmdpi.com Furthermore, azilsartan has been shown to protect against remote liver injury following renal I/R by mitigating endoplasmic reticulum stress and mitochondrial perturbations. tandfonline.comresearchgate.net

Azilsartan's Influence on Cardiac Remodeling Mechanisms in Animal Models of Heart Diseaseijbcp.com

Preclinical research utilizing various animal models of heart disease has provided significant insights into the pharmacodynamic effects and mechanisms through which azilsartan attenuates cardiac remodeling. researchgate.net These studies collectively demonstrate that azilsartan's benefits extend beyond blood pressure reduction, involving direct effects on cardiac tissue that counter the pathological processes of hypertrophy, fibrosis, and inflammation. ijbcp.comdovepress.com

In models of pressure overload-induced cardiac hypertrophy, such as those using abdominal aortic constriction (AAC) in rats, azilsartan treatment has been shown to significantly ameliorate cardiac hypertrophy and fibrosis. oup.comx-mol.netnih.gov Morphological analysis of heart tissues from AAC rats treated with azilsartan revealed a reduction in the cross-sectional area of the heart and an improvement in the arrangement of cardiac fibers compared to untreated animals. oup.com Similarly, in obese, insulin-resistant mice subjected to left ventricular pressure overload by aortic banding, azilsartan medoxomil treatment resulted in reduced left ventricular wall thickness, hypertrophy, and dilation. dovepress.comnih.gov

Studies on models of myocardial infarction (MI) in mice have also highlighted azilsartan's cardioprotective effects. jst.go.jpjst.go.jp Following MI, treatment with azilsartan was found to attenuate cardiac remodeling, as evidenced by histological examination and echocardiography. jst.go.jpjst.go.jp Notably, these beneficial effects on suppressing cardiac remodeling were observed even at low doses of azilsartan that did not significantly lower blood pressure, suggesting a direct action on the cardiac renin-angiotensin system (RAAS). jst.go.jpjst.go.jp In drug-treated mice with acute MI, there was evidence of less cardiomyocyte injury, indicated by preserved left ventricular creatine (B1669601) kinase content, as well as reduced left ventricular hypertrophy and dilation. nih.gov

Further evidence comes from studies on genetic models of metabolic disease, such as the spontaneously hypertensive obese rat (SHROB) and the db/db mouse model of diabetic cardiomyopathy. In SHROB, a model of cardiometabolic syndrome, azilsartan medoxomil treatment improved left ventricular function, attenuated the development of left ventricular hypertrophy, and reduced cardiac fibrosis. nih.govresearchgate.net In young db/db mice, azilsartan ameliorated diabetic cardiomyopathy by reversing abnormal cardiac structural remodeling. researchgate.netnih.gov

Mechanistically, azilsartan's influence on cardiac remodeling is multifaceted. A key mechanism involves the modulation of the RAAS. Several studies indicate that azilsartan's cardioprotective effects are mediated through the angiotensin-converting enzyme 2 (ACE-2)/angiotensin-(1-7)/Mas receptor axis. researchgate.netnih.gov In diabetic db/db mice, azilsartan treatment significantly abrogated the downregulation of ACE-2 and Mas receptor protein levels, which are components of a counter-regulatory axis to the classical ACE/Ang II/AT1 receptor pathway. ijbcp.comresearchgate.netnih.gov By blocking the AT1 receptor, azilsartan may lead to enhanced stimulation of the AT2 receptor, which can induce vasodilation and natriuresis, affording further cardiovascular protection. jst.go.jp The inverse agonist properties of azilsartan at the AT1 receptor may also contribute to its ability to counteract cardiac hypertrophy. dovepress.comscience.gov

Beyond the RAAS, azilsartan has been shown to activate the Keap1-Nrf2 signaling pathway. oup.comnih.gov In rats with pressure overload-induced cardiac hypertrophy, azilsartan increased the expression of Nrf2 protein while decreasing Keap1 protein expression. oup.comnih.gov This activation of the Nrf2 pathway leads to the upregulation of downstream antioxidant enzymes, which helps to alleviate the oxidative stress that contributes to cardiac remodeling. nih.gov

Azilsartan treatment also leads to a significant reduction in molecular markers associated with cardiac fibrosis and hypertrophy. researchgate.netnih.gov Studies have consistently shown decreased expression of osteopontin, connective tissue growth factor (CTGF), transforming growth factor-beta 1 (TGF-β1), and atrial natriuretic peptide (ANP) in the myocardium of azilsartan-treated animals. researchgate.netnih.gov Furthermore, azilsartan reduces markers of inflammation and oxidative stress, such as tumor necrosis factor-alpha (TNF-α), interleukin 6 (IL-6), nitrotyrosine, and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). researchgate.netnih.gov

The following tables summarize the key findings from various preclinical animal studies on azilsartan's effects on cardiac remodeling.

Table 1: Effects of Azilsartan on Cardiac Remodeling in Animal Models

Animal ModelDisease ConditionKey Findings on Cardiac Structure and FunctionReference
RatsPressure Overload-Induced Cardiac Hypertrophy (AAC)Ameliorated cardiac hypertrophy and fibrosis; Reduced heart cross-sectional area; Improved cardiac fiber arrangement. oup.comx-mol.netnih.gov
Obese, Insulin-Resistant MiceLeft Ventricular Pressure Overload (Aortic Banding)Reduced left ventricular wall thickness, hypertrophy, and dilation; Increased cardiac output. dovepress.comnih.gov
Mice (C57BL/6)Myocardial Infarction (MI)Attenuated cardiac remodeling; Suppressed fibrosis in areas remote to infarct; Reduced cardiomyocyte injury, LV hypertrophy, and dilation. nih.govjst.go.jpjst.go.jp
Spontaneously Hypertensive Obese Rat (SHROB)Cardiometabolic SyndromeImproved left ventricular function; Attenuated development of left ventricular hypertrophy; Reduced cardiac fibrosis. nih.govresearchgate.net
db/db MiceDiabetic CardiomyopathyAmeliorated diastolic dysfunction; Reversed abnormal cardiac structural remodeling; Reduced cardiac hypertrophy and fibrosis. researchgate.netnih.gov

Table 2: Mechanistic Insights from Preclinical Studies of Azilsartan

Mechanistic PathwayObserved Effect of AzilsartanAnimal ModelReference
ACE-2/Ang-(1-7)/Mas Receptor AxisAbrogated the downregulation of ACE-2 and Mas receptor protein levels.db/db Mice ijbcp.comresearchgate.netnih.gov
Keap1-Nrf2 SignalingIncreased Nrf2 protein expression and downstream antioxidant enzymes; Decreased Keap1 expression.Rats (AAC model) oup.comnih.gov
Fibrosis MarkersReduced expression of Osteopontin, CTGF, and TGF-β1.db/db Mice researchgate.netnih.gov
Hypertrophy MarkerReduced expression of Atrial Natriuretic Peptide (ANP).db/db Mice researchgate.netnih.gov
Inflammation & Oxidative Stress MarkersDecreased expression of TNF-α, IL-6, nitrotyrosine, and 8-OHdG.db/db Mice researchgate.netnih.gov
AT1 Receptor BindingExhibits inverse agonist properties, potentially counteracting cardiac hypertrophy.In vitro/General dovepress.comscience.gov

Mechanistic Metabolism and Preclinical Pharmacokinetic Research of Azilsartan

Enzymatic Hydrolysis of Azilsartan (B1666440) Medoxomil (Prodrug) to Active Azilsartan

Azilsartan medoxomil undergoes rapid and extensive hydrolysis to its biologically active form, azilsartan, primarily in the gastrointestinal tract during absorption. nih.govnih.govresearchgate.net This conversion is so efficient that the prodrug itself is not detectable in plasma following oral administration. nih.govfda.gov The bioavailability of the active azilsartan is estimated to be approximately 60%. nih.govfda.gov

The bioactivation of azilsartan medoxomil is facilitated by esterases. Research comparing the hydrolysis of different prodrug-type angiotensin II receptor blockers (ARBs) has provided insights into the specific enzymes involved. While olmesartan (B1677269) medoxomil and azilsartan medoxomil share an identical medoxomil promoiety, the primary enzyme responsible for the hydrolysis of olmesartan medoxomil, carboxymethylenebutenolidase homolog (CMBL), is also implicated in the activation of azilsartan medoxomil. In contrast, candesartan (B1668252) cilexetil is primarily bioactivated by carboxylesterase 1 (CES1) in the liver. nih.gov Studies using various tissue subcellular fractions from mice, rats, monkeys, dogs, and humans have shown that azilsartan medoxomil-hydrolase activities correlate well with olmesartan medoxomil-hydrolase activities, which are prominent in the cytosols of the liver, intestine, and kidney. nih.gov This suggests that multiple esterase pathways contribute to the conversion of azilsartan medoxomil to azilsartan, minimizing the potential for drug interactions via this metabolic route. nih.gov

In Vitro and Preclinical In Vivo Metabolism Studies: Identification and Characterization of Metabolites

Following its formation from the prodrug, azilsartan is further metabolized into two main, pharmacologically inactive metabolites. nih.govdrugbank.com The major metabolite is designated as M-II, and the minor metabolite is M-I. nih.govfda.gov In humans, the systemic exposure to M-II is approximately 50% of that of azilsartan, while the exposure to M-I is less than 1%. nih.govfda.gov

The metabolism of azilsartan is mediated by the cytochrome P450 (CYP) enzyme system. nih.gov The formation of the major metabolite, M-II, occurs through O-dealkylation and is principally catalyzed by CYP2C9. nih.govfda.govdrugbank.com The minor metabolite, M-I, is formed via decarboxylation, a process mediated by CYP2C8 and CYP2B6. nih.govdrugbank.com While a range of CYP enzymes, including CYP1A1, CYP1A2, CYP2A6, CYP2C19, CYP2D6, CYP2E1, and CYP3A4, are capable of metabolizing azilsartan, CYP2C9 demonstrates the highest activity in the formation of M-II, and CYP2C8 is most active in producing M-I. nih.gov

Mechanistic Studies of Azilsartan's Absorption and Distribution in Preclinical Species (e.g., rats, dogs)

Preclinical studies in rats and dogs have been instrumental in characterizing the absorption and distribution of azilsartan. In these animal models, azilsartan medoxomil was rapidly hydrolyzed to azilsartan. fda.gov The systemic bioavailability of azilsartan after oral administration of the prodrug was estimated to be 12.4% in rats and 53.9% in dogs. fda.gov The volume of distribution of azilsartan is approximately 16 liters, indicating its distribution into tissues. nih.govnih.govdrugbank.com

Investigations in rats using radiolabelled azilsartan have demonstrated minimal penetration of the blood-brain barrier. nih.govnih.govdrugbank.com This finding is significant as it suggests a limited direct effect on the central nervous system's renin-angiotensin system. However, some studies suggest that certain angiotensin II receptor blockers that can cross the blood-brain barrier may have neuroprotective effects. ahajournals.orgnih.gov

Azilsartan exhibits a high degree of binding to plasma proteins, exceeding 99%, with serum albumin being the primary binding protein. nih.govnih.govdrugbank.com This high level of protein binding is a common characteristic among angiotensin II receptor antagonists. nih.gov The binding is constant at plasma concentrations well above those achieved with recommended doses. nih.govdrugbank.com This extensive binding influences the distribution and clearance of the drug.

Research on Excretion Pathways of Azilsartan and its Metabolites in Animal Models

Preclinical pharmacokinetic studies in various animal models have been crucial in elucidating the excretion pathways of azilsartan and its metabolites. These studies, typically utilizing radiolabeled compounds, have consistently demonstrated that the primary route of elimination for azilsartan and its related substances is through the feces, indicating significant biliary excretion.

Research following the oral administration of radiolabeled azilsartan medoxomil ([14C]TAK-491) to rats and dogs showed that the vast majority of the administered radioactivity was recovered in the feces. fda.gov In rats, over a 120-hour collection period, 95.0% of the dose was excreted in the feces, with only 2.0% found in the urine. fda.gov Similarly, in dogs, 96.8% of the radioactive dose was recovered in the feces, while 5.4% was excreted in the urine over the same time frame. fda.gov

Further investigation into the composition of the excreta revealed that azilsartan is extensively metabolized before elimination in these species. fda.gov In both rats and dogs, the major component found in feces was the metabolite M-I, which accounted for over 80% of the radioactivity in rat feces. fda.gov Unchanged azilsartan constituted only a minor fraction of the excreted compounds. fda.gov

Studies in monkeys also confirmed this excretion pattern. After a single oral dose of radiolabeled azilsartan ([14C]TAK-536), fecal excretion was the predominant route, accounting for 87.3% of the dose in fasted animals and 91.1% in fed animals. fda.gov Urinary excretion was correspondingly low. fda.gov As with other animal models, the primary component identified in monkey feces was the M-I metabolite, representing 80.0% of the total administered dose. fda.gov

To confirm the mechanism behind the high fecal output, studies were conducted in biliary-cannulated rats. These experiments showed significant excretion of radioactivity into the bile, confirming that the biliary-fecal route is the principal pathway for the elimination of azilsartan and its metabolites in this species. In the collected bile, 22.2% of the radioactivity was identified as unchanged azilsartan, and 32.4% was the M-I metabolite. fda.gov

It is a notable finding across these animal models that the metabolite M-II, which is the major metabolite in humans, was consistently found to be a minor metabolite in rats, dogs, and monkeys. fda.gov Additionally, studies in rats have shown that azilsartan can cross the placental barrier and is also excreted in the milk of lactating animals. fda.govmedicines.org.uk

The data below summarizes the cumulative excretion of total radioactivity in different animal species.

Cumulative Excretion of Radioactivity After Oral Administration of Radiolabeled Azilsartan Medoxomil/Azilsartan
Animal ModelRoute% of Administered DoseCollection Period (hours)
RatFeces95.0%120
Urine2.0%
DogFeces96.8%120
Urine5.4%
Monkey (Fasted)Feces87.3%72
Urine10.2%

The following table provides a more detailed breakdown of the excreted compounds in dogs and monkeys.

Excretion Profile of Azilsartan and its Metabolites (% of Administered Dose)
Animal ModelExcretion RouteAzilsartanMetabolite M-IMetabolite M-II
DogUrine3.4%1.1%0.0%
Feces0.1%77.6%0.4%
Monkey (Fasted)Urine6.2%0.7%0.2%
Feces0.2%80.0%0.2%

Drug Discovery and Preclinical Development Aspects of Azilsartan

Rational Drug Design Principles Guiding Azilsartan's Discovery

The discovery of azilsartan (B1666440) was a result of a rational drug design approach, aiming to improve upon the existing class of ARBs, also known as sartans. A key focus of this endeavor was the modification of the chemical structure of candesartan (B1668252), a potent and long-acting ARB. europa.eu The primary structural difference between azilsartan and candesartan lies in the acidic heterocyclic ring, which is crucial for binding to the angiotensin II type 1 (AT1) receptor. europa.eu

In a strategic move, scientists replaced the tetrazole ring found in candesartan and many other ARBs (such as losartan (B1675146), valsartan, and olmesartan) with a 5-oxo-1,2,4-oxadiazole ring. europa.eu This specific modification was not an arbitrary substitution but a calculated decision to enhance the compound's interaction with the AT1 receptor. The rationale was to create a molecule with a more potent and persistent blockade of the receptor. scifiniti.com This structural change is credited with azilsartan's high affinity for and slow dissociation from the AT1 receptor, contributing to its robust and sustained antihypertensive effects observed in preclinical and clinical studies. nih.govnih.gov

Furthermore, this molecular refinement aimed to achieve these enhanced pharmacodynamic properties while maintaining a favorable safety profile, a hallmark of the ARB class. The resulting compound, azilsartan (TAK-536), demonstrated a superior ability to inhibit the binding of angiotensin II to AT1 receptors in vitro compared to other sartans. nih.gov This rational design process exemplifies a targeted approach to drug discovery, leveraging structure-activity relationships to create a more effective therapeutic agent.

High-Throughput Screening and Lead Optimization Strategies in Azilsartan's Development

While specific details of the initial high-throughput screening (HTS) campaigns that led to the first hits for the azilsartan program are not extensively published, the subsequent lead optimization phase is well-documented through extensive in vitro characterization. The development of azilsartan (TAK-536) and its prodrug, azilsartan medoxomil (TAK-491), involved a rigorous process of screening and optimization to identify a candidate with superior pharmacological properties.

The lead optimization strategy was heavily reliant on a battery of in vitro assays to characterize the potency and selectivity of newly synthesized compounds. fda.gov Key screening assays included:

Receptor Binding Assays: These assays were crucial to determine the binding affinity of the compounds for the human AT1 receptor. Azilsartan demonstrated a very high affinity, with an IC50 of 2.6 nM, and exhibited a remarkable selectivity of over 10,000-fold for the AT1 receptor compared to the AT2 receptor. medchemexpress.comselleckchem.com

Functional Assays: To assess the functional antagonism, researchers utilized techniques such as measuring the inhibition of angiotensin II-induced vasoconstriction in isolated rabbit aortic preparations. caymanchem.com Azilsartan was found to be a potent antagonist in these functional studies. caymanchem.com

Inverse Agonism Assays: Further in vitro studies revealed that azilsartan also acts as an inverse agonist at the AT1 receptor, a property that could contribute to its therapeutic efficacy. europa.eucaymanchem.com

During the lead optimization process, it was discovered that while azilsartan (TAK-536) was highly potent, its oral bioavailability was a concern. This led to the development of the medoxomil ester prodrug, azilsartan medoxomil (TAK-491). fda.gov This prodrug is designed to be rapidly hydrolyzed to the active moiety, azilsartan, in the gastrointestinal tract during absorption. drugbank.com This strategic optimization step was critical for the successful clinical development of the drug.

The optimization process also involved screening for potential off-target effects. Azilsartan and its metabolites were screened against a broad range of other receptors and enzymes to ensure a clean pharmacological profile and minimize the risk of adverse effects. fda.gov

Preclinical Candidate Selection Criteria for Angiotensin II Receptor Blockers

The selection of a preclinical candidate from a series of promising compounds is a critical decision in drug development. For a new Angiotensin II Receptor Blocker (ARB) like azilsartan, the selection would have been based on a stringent set of criteria designed to maximize the probability of success in clinical trials. These criteria encompass pharmacological potency and selectivity, favorable pharmacokinetic properties, and a clean safety profile in preclinical models.

Pharmacological Criteria:

High Affinity and Potency at the AT1 Receptor: The primary requirement is a high binding affinity for the AT1 receptor, translating to potent functional antagonism of angiotensin II's effects. Azilsartan's high affinity and potent inhibition of angiotensin II-induced pressor responses in animal models would have been a key selection factor. europa.eucaymanchem.com

High Selectivity: A crucial criterion is high selectivity for the AT1 receptor over the AT2 receptor, as well as other receptors, to minimize off-target effects. Azilsartan's greater than 10,000-fold selectivity for the AT1 receptor is a significant advantage. drugbank.com

Sustained Receptor Blockade: A long duration of action is desirable for once-daily dosing. Azilsartan's slow dissociation from the AT1 receptor, leading to a persistent blockade, was a distinguishing feature that likely favored its selection. drugbank.com

Pharmacokinetic Criteria:

Good Oral Bioavailability: For an orally administered drug, achieving adequate systemic exposure is essential. The development of the prodrug, azilsartan medoxomil, was a direct response to this criterion, ensuring sufficient bioavailability of the active moiety, azilsartan. fda.gov

Appropriate Half-life: The elimination half-life should be suitable for the intended dosing regimen. Azilsartan's half-life of approximately 11 hours supports once-daily administration. fda.gov

Metabolic Stability: The metabolic profile of the candidate drug is important. Azilsartan is metabolized to inactive metabolites, which is a favorable characteristic. nih.gov

Safety and Tolerability Criteria:

Lack of Genotoxicity: Preclinical candidates undergo a battery of tests to assess their potential to cause genetic mutations. Azilsartan medoxomil and azilsartan were found to be devoid of genotoxic potential in these assays. fda.gov

Favorable Safety Pharmacology Profile: This involves assessing the effects of the drug on major organ systems, such as the cardiovascular, respiratory, and central nervous systems. Azilsartan demonstrated a favorable safety profile in these preclinical studies. nih.gov

Acceptable Tolerability in Animal Models: The drug must be well-tolerated in animal models at doses that are multiples of the anticipated therapeutic dose in humans.

The successful progression of azilsartan through preclinical development indicates that it met these rigorous selection criteria, positioning it as a promising candidate for clinical evaluation in the treatment of hypertension.

Formulation Science Research for Enhanced Azilsartan Bioavailability in Preclinical Studies

A significant hurdle in the preclinical development of azilsartan medoxomil was its poor aqueous solubility, a characteristic that can limit oral bioavailability. nih.gov Consequently, extensive formulation science research was undertaken to overcome this challenge and enhance the systemic exposure of the active moiety, azilsartan, in preclinical studies. Various innovative formulation strategies were explored, with a focus on improving the dissolution rate and solubility of the prodrug.

Solid Dispersion Techniques:

One of the most investigated approaches was the use of solid dispersions. This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level. Several studies demonstrated that solid dispersions of azilsartan medoxomil with various carriers, such as polyvinylpyrrolidone (B124986) and β-cyclodextrin, significantly enhanced its solubility and dissolution rate compared to the pure drug. jneonatalsurg.com The improved dissolution profiles observed in vitro were a strong indicator of potentially enhanced bioavailability in vivo.

Nanotechnology-Based Formulations:

Nanotechnology offered another promising avenue for improving azilsartan's bioavailability.

Nanocrystals: The preparation of azilsartan nanocrystals using techniques like bead milling was shown to be an effective strategy. nih.gov By reducing the particle size to the nanometer range, the surface area available for dissolution is dramatically increased. In vivo pharmacokinetic studies in rats demonstrated that azilsartan nanosuspensions led to a significant increase in both the maximum plasma concentration (Cmax) and the area under the curve (AUC), with a relative bioavailability of 235.50% compared to a physical mixture. nih.gov

Nanoemulsions: Nanoemulsion formulations of azilsartan medoxomil were also developed to improve its aqueous solubility and intestinal permeability. nih.gov These formulations, consisting of an oil phase, a surfactant, and a co-surfactant, can encapsulate the drug in small droplets, facilitating its absorption. Ex vivo studies using rat intestinal segments showed significantly higher cumulative drug permeation from the nanoemulsion compared to a drug suspension. nih.gov

Lipid-Based Formulations:

Lipid-based drug delivery systems, such as nanostructured lipid carriers (NLCs), were also investigated. In vivo pharmacokinetic studies of azilsartan-loaded NLCs showed an increase in the half-life, Cmax, and AUC compared to the free drug, suggesting improved bioavailability and a prolonged duration of action. researchgate.net

These preclinical formulation studies were instrumental in demonstrating that the bioavailability limitations of azilsartan medoxomil could be effectively addressed through advanced formulation technologies. The positive results from these in vivo animal studies provided the necessary confidence to proceed with the clinical development of an optimized oral dosage form.

Advanced Analytical and Biophysical Methodologies in Azilsartan Research

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative and Qualitative Analysis of Azilsartan (B1666440) and Metabolites in Biological Matrices

Liquid chromatography-mass spectrometry (LC-MS), particularly its tandem version (LC-MS/MS), stands as a cornerstone for the bioanalysis of azilsartan and its related compounds. tandfonline.com This highly sensitive and specific technique is indispensable for quantifying the prodrug, azilsartan medoxomil, its active metabolite, azilsartan, and other metabolic byproducts in various biological samples like human plasma. nih.govpharmainfo.in

Researchers have developed and validated robust LC-MS/MS methods capable of the simultaneous determination of azilsartan medoxomil (TAK-491), azilsartan (TAK-536), and its metabolites M-I and M-II. nih.gov These methods often employ solid-phase extraction for sample cleanup from plasma, followed by separation on a reversed-phase column. nih.gov The use of an electrospray ionization (ESI) source in positive ion mode is common for detection. nih.gov For instance, a developed method demonstrated a calibration range of 1-2500 ng/mL for all four analytes in human plasma, with a total run time of 8.5 minutes. nih.gov Another method established a lower limit of quantification at 10 ng/mL, with intra- and inter-day assay variations below 12%. ingentaconnect.com

LC-MS is also pivotal in forced degradation studies, helping to identify and characterize degradation products under various stress conditions such as hydrolysis, oxidation, and photolysis. researchgate.netomicsonline.orgresearchgate.net This is crucial for understanding the stability of the drug and for impurity profiling during its development and manufacturing. nih.govtandfonline.com The coupling of ultra-high-performance liquid chromatography (UPLC) with mass spectrometry further enhances the speed and resolution of these analyses. pharmainfo.inresearchgate.net

Table 1: LC-MS/MS Method Parameters for Azilsartan Analysis

ParameterMethod 1Method 2
Analytes Azilsartan medoxomil (TAK-491), Azilsartan (TAK-536), M-I, M-IIAzilsartan
Matrix Human PlasmaHuman Plasma
Extraction Solid Phase ExtractionAcetonitrile Precipitation
LC Column Reversed-phaseSB-Aq (3.0 mm×100 mm, 3.5 μm)
Mobile Phase Water/acetonitrile/acetic acid (40:60:0.05, v/v/v)5 mmol·L-1 ammonium (B1175870) formate (B1220265) in water(A) -acetonitrile(B)
Flow Rate 0.2 mL/min0.6 mL·min-1
Ionization ESI Positive Ion ModeESI Negative Ion Mode
Detection Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
LLOQ 1 ng/mL10 ng·mL-1
Assay Variation Not Specified<12%

Nuclear Magnetic Resonance (NMR) Spectroscopy in Azilsartan Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of azilsartan and for assessing its purity. nih.govnih.gov Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional NMR techniques (COSY, HMQC, HMBC) are employed to assign all the proton and carbon signals in the molecule's complex structure. nottingham.ac.ukrhhz.net

These spectral analyses provide unambiguous evidence for the molecular structure of azilsartan, which is crucial for quality control in its synthesis and production. rhhz.net For example, the chemical shifts and coupling constants observed in the NMR spectra can confirm the presence and connectivity of the various functional groups and aromatic rings within the azilsartan molecule. rhhz.netresearchgate.net Furthermore, NMR is instrumental in the structural elucidation of impurities and degradation products that may arise during the manufacturing process or under stress conditions. nih.govresearchgate.netresearchgate.net The purity of azilsartan can be quantitatively assessed using NMR, often with an accuracy of ± 2%. lgcstandards.comlgcstandards.com

X-ray Crystallography and Cryo-Electron Microscopy for Azilsartan-Receptor Complex Studies

X-ray crystallography has been instrumental in determining the three-dimensional structure of azilsartan and its complexes. cambridge.org For instance, the crystal structure of a binuclear Zn(II) complex with azilsartan was determined using X-ray diffraction methods, revealing how the azilsartan ligands bridge the zinc ions. nih.govconicet.gov.arconicet.gov.ar Such structural information is vital for understanding the molecule's chemical properties and potential interactions.

While specific cryo-electron microscopy studies on azilsartan-receptor complexes are not widely reported in the provided context, X-ray crystallography of the angiotensin II type 1 receptor (AT1R) in complex with antagonists has provided significant insights into the binding mechanisms of ARBs. taylorandfrancis.com These studies reveal the key amino acid residues within the receptor that interact with the drug molecules, forming the basis for understanding the high affinity and slow dissociation of azilsartan from the AT1R. taylorandfrancis.com The crystal structure of cocrystals of azilsartan has also been studied to understand and improve its physicochemical properties, such as solubility. mdpi.com

Molecular Dynamics Simulations and Computational Chemistry in Azilsartan Binding and Conformational Studies

Molecular dynamics (MD) simulations and computational chemistry are powerful in silico tools used to investigate the binding of azilsartan to its target receptor and to study its conformational flexibility. daneshyari.comksu.edu.sa These methods complement experimental techniques by providing a dynamic and detailed view of molecular interactions at the atomic level.

MD simulations have been used to explore the binding affinity of azilsartan and other ARBs to various protein targets, including the main protease of COVID-19 and the embB protein in Mycobacterium tuberculosis. nih.govbohrium.comnih.gov These studies often involve docking the ligand into the protein's active site and then running simulations to assess the stability of the complex and calculate binding free energies. nih.govbohrium.com For instance, one study ranked the binding affinities of several ARBs against the COVID-19 main protease, with azilsartan showing significant binding. nih.gov Another study confirmed that azilsartan forms a stable complex with the embB protein. bohrium.comnih.gov

Computational modeling, guided by mutagenesis studies, has also been used to reassess the unique binding modes of various ARBs, including azilsartan, to the AT1 receptor. plos.orgresearchgate.net These studies have identified key interactions, such as the binding of the carboxyl group of azilsartan to Lys199 in the receptor. plos.orgresearchgate.net

Application of 'Omics' Technologies (e.g., transcriptomics, proteomics) in Response to Azilsartan Treatment in Research Models

The application of 'omics' technologies, such as transcriptomics and proteomics, is an emerging area in understanding the broader biological effects of azilsartan treatment beyond its primary mechanism of action. While the direct application of these technologies to azilsartan is not extensively detailed in the provided results, the potential for such studies is significant. dntb.gov.uaeurekaselect.com

Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the large-scale study of proteins) can reveal changes in gene expression and protein levels in response to azilsartan treatment in various research models. This can help to identify novel molecular pathways affected by the drug, uncover potential off-target effects, and provide a more comprehensive understanding of its pharmacological profile. Such studies could elucidate the molecular basis for the pleiotropic effects of ARBs and potentially identify new therapeutic applications for azilsartan.

Future Directions and Emerging Research Avenues for Azilsartan

Research on Azilsartan's Potential Beyond Traditional Cardiovascular Applications in Preclinical Disease Models

Accumulating evidence from preclinical studies suggests that azilsartan (B1666440) possesses beneficial effects that extend beyond blood pressure reduction. These "pleiotropic" effects are an active area of investigation, particularly in the fields of neuroprotection and metabolic diseases.

Recent preclinical research has highlighted a potential neuroprotective role for azilsartan in various models of neurological disease. These studies suggest that its benefits may be independent of its primary antihypertensive action.

In a key study using a diabetic mouse model, azilsartan was shown to protect the integrity of the blood-brain barrier (BBB). wjpmr.com Treatment with azilsartan reversed the hyperglycemia-induced increase in BBB permeability, restored the expression of the tight junction protein occludin, and reduced inflammatory factors. The mechanism was found to be linked to the upregulation of Krüppel-like factor 2 (KLF2), indicating that azilsartan protects the BBB via the KLF2/occludin signaling axis. wjpmr.com

Further research in a rat model of Huntington's disease, induced by 3-nitropropionic acid (3-NP), demonstrated that azilsartan attenuated motor dysfunction and striatal damage. nih.gov The neuroprotective effects were attributed to its ability to modulate neuroinflammation and oxidative stress through the IĸB/NF-ĸB and KEAP1/Nrf2 signaling pathways, as well as its anti-apoptotic activity. nih.gov Studies in models of cerebral ischemia have also shown that azilsartan can alleviate mitochondrial dysfunction and reduce oxidative stress, thereby protecting against brain injury. mdpi.com

Preclinical ModelKey FindingsProposed Mechanism of ActionReference
Diabetic (db/db) MiceReversed hyperglycemia-induced hyperpermeability of the blood-brain barrier; Restored occludin expression.Upregulation of the KLF2/occludin signaling axis. wjpmr.com
3-Nitropropionic Acid (3-NP)-Induced Neurotoxicity in Rats (Huntington's Model)Attenuated motor/behavioral dysfunction; Reduced striatal histopathological alterations; Balanced neurotransmitter levels.Modulation of IĸB/NF-ĸB and KEAP1/Nrf2 signaling pathways; Anti-inflammatory and anti-apoptotic effects. nih.gov
Cerebral Ischemia in Rats (Stroke Model)Alleviated mitochondrial enzyme impairment; Reduced oxidative stress and neuroinflammation.Inhibition of mitochondrial dysfunction and associated oxidative stress. mdpi.com

The role of the renin-angiotensin system in metabolic regulation is increasingly recognized, and preclinical studies are exploring the potential cardiometabolic benefits of azilsartan. researchgate.netdntb.gov.ua Research suggests that azilsartan may favorably influence glucose metabolism and insulin (B600854) sensitivity, effects that could be particularly beneficial for hypertensive patients with metabolic comorbidities. nih.gov

Preclinical studies have established these pleiotropic effects through the observation of differential gene expression and the up-regulation of specific membrane receptors. dntb.gov.uamathnet.ru Some experimental research points to the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ) pathway by azilsartan as a potential mechanism for its beneficial metabolic effects, on top of its primary AT1 receptor blockade. mathnet.ru This pathway is a key regulator of glucose and lipid metabolism. Azilsartan has also been shown to improve insulin sensitivity in animal models, an effect that could help counteract insulin resistance. nih.gov

Preclinical Model / SystemKey FindingsProposed Mechanism of ActionReference
Various Preclinical ModelsDemonstrated pleiotropic effects beyond blood pressure lowering.Differential gene expression, up-regulation of membrane receptors. dntb.gov.uamathnet.ru
Experimental Cellular ModelsPotential favorable effects on insulin action and pro-atherosclerotic pathways.Possible activation of the PPARγ pathway. mathnet.ru
Animal Models of Insulin ResistanceImproved insulin sensitivity.Pleiotropic effects beyond AT1 receptor blockade. nih.gov

Systems Pharmacology Approaches to Understanding Azilsartan's Broader Biological Impact

To move beyond a single-target view of drug action, researchers are beginning to apply systems pharmacology approaches to understand the broader biological impact of azilsartan. This methodology uses mathematical and computational models to simulate how a drug affects complex biological networks as a whole.

One such study developed an agent-based mathematical model of the human cardiovascular and renal systems to simulate the therapeutic effects of azilsartan medoxomil. mathnet.ru By extending a pre-existing model to include a dose-dependent constant representing azilsartan's inhibition of angiotensin II binding to AT1 receptors, the researchers were able to test the drug's effects on a population of "virtual patients." mathnet.ru This approach allows for the simulation of combination therapies and helps predict outcomes in silico.

Another area of systems pharmacology is pharmacokinetic-pharmacodynamic (PK-PD) modeling. A PK-PD model was developed in spontaneously hypertensive rats to describe the synergistic blood pressure-lowering effect of azilsartan when combined with the diuretic chlorthalidone. nih.govresearchgate.net The model successfully captured the time course of the drugs' concentrations and their combined effect on blood pressure, providing a framework to optimize dose ratios for future clinical applications. nih.gov These modeling approaches represent a critical future direction for understanding drug interactions and personalizing therapy.

Application of Artificial Intelligence and Machine Learning in Predicting Azilsartan's Interactions and Efficacy

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in pharmacology, with the potential to revolutionize drug discovery and clinical application. itsoli.ai For a compound like azilsartan, these technologies offer future avenues for predicting drug-drug interactions (DDIs), identifying patient populations most likely to respond, and uncovering new therapeutic uses.

While AI models developed specifically for azilsartan are not yet prevalent, research on its drug class provides a proof of concept. One study successfully used several machine learning algorithms (e.g., Random Forest, k-Nearest Neighbor, Neural Networks) to predict renal adverse events associated with renin-angiotensin-aldosterone system inhibitors (RAASi), the class to which azilsartan belongs. nih.gov The models achieved high accuracy in predicting these events by analyzing clinical and laboratory data, suggesting such an approach could be used to enhance the safe use of azilsartan. nih.gov

Q & A

Q. What analytical methods are recommended for quantifying Azilsartan mopivabil in bulk and formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for quantification due to its precision and specificity. Key parameters include:

  • Mobile phase : A gradient or isocratic system using acetonitrile and phosphate buffer (pH 3.0–5.0) for optimal separation .
  • Detection wavelength : 254–265 nm, based on the compound’s UV absorption profile .
  • Validation : Follow ICH guidelines for linearity (e.g., 5–50 µg/mL), accuracy (recovery >98%), and precision (%RSD <2%) . For formulation analysis, ensure sample preparation includes sonication and filtration to avoid particulate interference .

Q. How should researchers ensure the purity and stability of this compound during experimental storage?

  • Storage conditions : Store at 2–8°C in airtight, light-resistant containers to prevent photolytic degradation .
  • Purity checks : Regular RP-HPLC analysis with reference standards to monitor degradation products (e.g., oxadiazole ring cleavage under alkaline conditions) .
  • Stability studies : Conduct accelerated stability testing at 40°C/75% RH for 6 months, with periodic sampling to assess degradation kinetics .

Q. What are the critical parameters for validating an RP-HPLC method for this compound analysis?

Validation must include:

  • Specificity : Resolve degradants (e.g., retention times 3.5–4.1 minutes under acidic stress) from the parent compound .
  • Robustness : Test variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic phase) .
  • System suitability : Ensure theoretical plates >2000 and tailing factor <2.0 .

Advanced Research Questions

Q. How can forced degradation studies inform the development of stable this compound formulations?

Forced degradation under ICH-recommended conditions reveals vulnerabilities:

  • Acidic/alkaline hydrolysis : Significant degradation (1.6–16.4%) indicates susceptibility to pH changes. Use enteric coatings to protect against gastric pH .
  • Oxidative stress : Minimal degradation (0.3–2.5%) suggests compatibility with antioxidants like ascorbic acid .
  • Photolytic stress : Degradation peaks at 3.5–4.1 minutes highlight the need for UV-blocking excipients . Example data:
Condition% Degradation (Azilsartan)Key Degradants
Alkaline (0.1N NaOH)16.43%Two major peaks
Photolytic1.08%Two degradant peaks

Q. What factorial design considerations are optimal for enhancing this compound’s solubility through solid dispersion?

A 3² factorial design (e.g., varying drug:polymer ratios and solvent volumes) optimizes solubility:

  • Independent variables : Azilsartan (35–45 mg) and Soluplus® (40–80 mg) concentrations .
  • Responses : Solubility (µg/mL) and dissolution rate (% in 30 minutes).
  • Statistical analysis : Use ANOVA to identify significant factors (p < 0.05). Higher Soluplus® content (80 mg) increases solubility by 3.5-fold due to micelle formation .

Q. What statistical approaches are recommended for resolving contradictory pharmacokinetic data in this compound studies?

  • Meta-analysis : Pool data from multiple studies (e.g., bioavailability ranges 60–85%) to identify outliers or confounding variables .
  • Multivariate regression : Adjust for covariates like body mass index (BMI) or renal function in clinical datasets .
  • Sensitivity analysis : Test assumptions (e.g., first-order vs. zero-order absorption models) to validate pharmacokinetic models .

Methodological Best Practices

  • Data reproducibility : Include detailed experimental protocols in supplementary materials (e.g., HPLC column specifications, degradation study timelines) .
  • Ethical compliance : For clinical studies, obtain IRB approval (e.g., protocol numbers CH28-009, 16-03) and ensure informed consent aligns with GCP guidelines .
  • Open data : Deposit large datasets in public repositories (e.g., Zenodo) and provide accession numbers in publications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.